molecular formula C9H6BrF2N B6210907 4-bromo-1-(difluoromethyl)-1H-indole CAS No. 1600887-64-6

4-bromo-1-(difluoromethyl)-1H-indole

Cat. No. B6210907
CAS RN: 1600887-64-6
M. Wt: 246.05 g/mol
InChI Key: ZHGRRECPOJMGFK-UHFFFAOYSA-N
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Description

4-bromo-1-(difluoromethyl)-1H-indole (4-Br-1-DFM-1H-indole) is an organic compound that belongs to the family of indole derivatives. It is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry and pharmacology. 4-Br-1-DFM-1H-indole has a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-microbial, and anti-oxidant properties. In addition, 4-Br-1-DFM-1H-indole has been studied for its potential to modulate the activity of several enzymes, such as cytochrome P450 and cyclooxygenase-2.

Scientific Research Applications

4-Br-1-DFM-1H-indole has been studied extensively for its potential applications in the field of medicinal chemistry and pharmacology. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-microbial, and anti-oxidant properties. In addition, 4-Br-1-DFM-1H-indole has been studied for its potential to modulate the activity of several enzymes, such as cytochrome P450 and cyclooxygenase-2.

Mechanism of Action

The exact mechanism of action of 4-Br-1-DFM-1H-indole is not fully understood. However, it is believed that the compound acts as an inhibitor of several enzymes, including cytochrome P450 and cyclooxygenase-2. In addition, 4-Br-1-DFM-1H-indole has been found to possess anti-inflammatory, anti-tumor, anti-microbial, and anti-oxidant properties.
Biochemical and Physiological Effects
4-Br-1-DFM-1H-indole has been found to possess a wide range of biochemical and physiological effects. For example, it has been found to inhibit the activity of several enzymes, including cytochrome P450 and cyclooxygenase-2. In addition, 4-Br-1-DFM-1H-indole has been found to possess anti-inflammatory, anti-tumor, anti-microbial, and anti-oxidant properties. It has also been found to modulate the expression of various genes involved in the regulation of cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

The use of 4-Br-1-DFM-1H-indole in laboratory experiments has several advantages. For example, it is a relatively stable compound and is relatively easy to synthesize. In addition, 4-Br-1-DFM-1H-indole has a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-microbial, and anti-oxidant properties.
However, there are some limitations to the use of 4-Br-1-DFM-1H-indole in laboratory experiments. For example, the exact mechanism of action of 4-Br-1-DFM-1H-indole is not fully understood and the compound may have potential side effects. In addition, the compound is relatively expensive and may not be available in all countries.

Future Directions

The potential applications of 4-Br-1-DFM-1H-indole are vast and there are many opportunities for further research. Some potential future directions for research on 4-Br-1-DFM-1H-indole include:
1. Investigating the exact mechanism of action of 4-Br-1-DFM-1H-indole.
2. Evaluating the potential side effects of 4-Br-1-DFM-1H-indole.
3. Developing synthetic strategies for the production of 4-Br-1-DFM-1H-indole.
4. Investigating the potential applications of 4-Br-1-DFM-1H-indole in the treatment of various diseases.
5. Investigating the potential interactions of 4-Br-1-DFM-1H-indole with other drugs.
6. Investigating the potential uses of 4-Br-1-DFM-1H-indole in the field of cosmetic science.
7. Investigating the potential applications of 4-Br-1-DFM-1H-indole in the field of agricultural science.
8. Investigating the potential applications of 4-Br-1-DFM-1H-indole in the field of food science.
9. Investigating the potential applications of 4-Br-1-DFM-1H-indole in the field of nanotechnology.
10. Investigating the potential applications of 4-Br-1-DFM-1H-indole in the field of materials science.

Synthesis Methods

4-Br-1-DFM-1H-indole can be synthesized via a simple two-step synthetic route. The first step involves the reaction of 1-bromo-2-fluorobenzene with 4-chloro-1-methylindole in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the product from the first step with difluoromethylmagnesium chloride to yield 4-Br-1-DFM-1H-indole.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1-(difluoromethyl)-1H-indole involves the introduction of a bromine atom and a difluoromethyl group onto an indole ring.", "Starting Materials": [ "Indole", "Bromine", "Difluoromethane", "Sodium hydride", "Dimethylformamide", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Bromination of indole using bromine in acetic acid to yield 4-bromoindole.", "Step 2: Reaction of 4-bromoindole with difluoromethane and sodium hydride in dimethylformamide to yield 4-bromo-1-(difluoromethyl)indole.", "Step 3: Treatment of 4-bromo-1-(difluoromethyl)indole with hydrochloric acid to remove the bromine atom and yield 1-(difluoromethyl)-1H-indole.", "Step 4: Neutralization of the reaction mixture with sodium hydroxide and extraction with water to obtain the final product, 4-bromo-1-(difluoromethyl)-1H-indole." ] }

CAS RN

1600887-64-6

Molecular Formula

C9H6BrF2N

Molecular Weight

246.05 g/mol

IUPAC Name

4-bromo-1-(difluoromethyl)indole

InChI

InChI=1S/C9H6BrF2N/c10-7-2-1-3-8-6(7)4-5-13(8)9(11)12/h1-5,9H

InChI Key

ZHGRRECPOJMGFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2C(F)F)C(=C1)Br

Purity

95

Origin of Product

United States

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